Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate
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Overview
Description
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate, also known as EBOA, is a synthetic compound that has gained attention in the scientific community for its potential use in research applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various fields of research and industry.
Mode of Action
Compounds with similar structures have been known to engage in reactions under mild conditions to yield specific products .
Biochemical Pathways
Compounds with similar structures have been identified as promising lead scaffolds for herbicides .
Result of Action
Compounds with similar structures have shown effective herbicidal activity at certain concentrations .
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate in lab experiments include its high selectivity for certain metal ions, its stability under physiological conditions, and its ability to emit fluorescence upon binding. However, its limitations include the need for specialized equipment to detect fluorescence, the potential for interference from other molecules in the sample, and the lack of information on its potential toxicity at higher concentrations.
Future Directions
For research on Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate include the development of new synthetic methods for its production, the investigation of its potential as a therapeutic agent for metal-related diseases, and the exploration of its use in imaging techniques for the detection of metal ions in vivo. Additionally, further studies on its biochemical and physiological effects are needed to fully understand its potential as a research tool.
Synthesis Methods
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-ol with ethyl bromoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to form the desired compound, Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate.
Scientific Research Applications
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate has been primarily used in scientific research for its potential as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon binding. This property makes it a useful tool for studying metal ion homeostasis in cells and tissues.
properties
IUPAC Name |
ethyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-3-13-9-14-18(10-17(13)28-12-20(24)26-4-2)27-11-15(21(14)25)22-23-16-7-5-6-8-19(16)29-22/h5-11H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZLQJKCGSOBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC)OC=C(C2=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate |
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